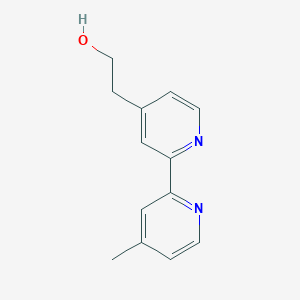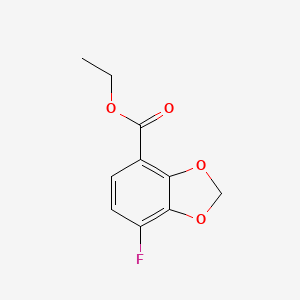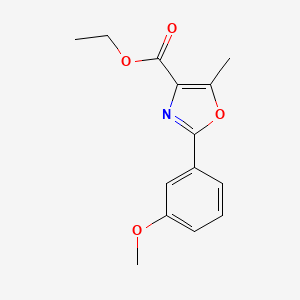
5-Benzyl-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-fluorobenzonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where a benzyl group and a fluorine atom are substituted at the 5th and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Benzyl-2-fluorobenzonitrile typically involves the substitution of a halogenated benzonitrile with a benzyl group. One common method is the halogen substitution reaction, where a chloro-benzonitrile reacts with potassium fluoride in an aprotic polar solvent like sulfolane, under high temperatures (200-250°C) to yield the fluoro-benzonitrile . The benzyl group can then be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or benzamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acids or benzamides.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
5-Benzylbenzonitrile: Lacks the fluorine atom, which may affect its reactivity and interactions with other molecules.
Uniqueness
5-Benzyl-2-fluorobenzonitrile is unique due to the presence of both a benzyl group and a fluorine atom, which can influence its chemical reactivity and physical properties. The combination of these substituents can make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C14H10FN |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
5-benzyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-7-6-12(9-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
KJECTCZUQCGKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)




![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
